3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride
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Overview
Description
3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H13IN2O2SCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride typically involves the iodination of 1-(3-methylbutyl)-1H-pyrazole followed by sulfonylation. The iodination step can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The sulfonylation step involves the reaction of the iodinated pyrazole with chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents (e.g., tetrahydrofuran) under inert atmosphere.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid in dichloromethane at low temperatures.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the iodine atom.
Reduction: Formation of sulfonamides or thiols.
Oxidation: Formation of pyrazole N-oxides.
Scientific Research Applications
3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl chloride group can react with nucleophilic residues in proteins, potentially modifying their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1-(3-methylbutyl)-1H-pyrazole
- 1-(3-Methylbutyl)-1H-pyrazole-4-sulfonyl chloride
- 3-Iodo-1H-pyrazole-4-sulfonyl chloride
Uniqueness
3-Iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride is unique due to the presence of both the iodine and sulfonyl chloride functional groups, which provide distinct reactivity and potential for diverse chemical transformations
Properties
IUPAC Name |
3-iodo-1-(3-methylbutyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClIN2O2S/c1-6(2)3-4-12-5-7(8(10)11-12)15(9,13)14/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMXITHQGIQSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C(=N1)I)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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